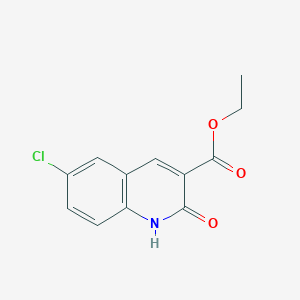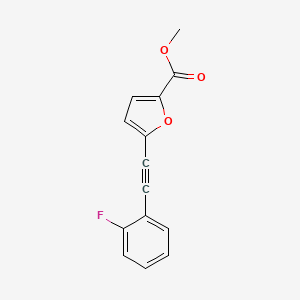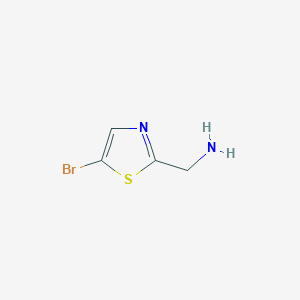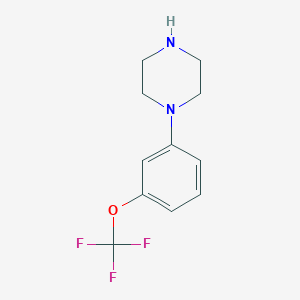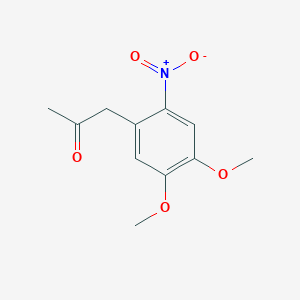
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one is a chemical that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds which can help infer some of the characteristics and behaviors of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one.
Synthesis Analysis
The synthesis of related compounds, such as the one described in the second paper, involves a multi-component reaction known as the Hantzsch synthesis. This method is typically used to create dihydropyridine derivatives and involves the reaction of an aldehyde with a β-keto ester and ammonia or an ammonium salt. The synthesis described in the paper resulted in a compound with a 4,5-dimethoxy-2-nitrophenyl group, which is structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structure of the related compound synthesized in the second paper was determined using X-ray diffraction, which revealed that it crystallizes in the monoclinic P21/c space group. The unit cell dimensions and the presence of a nitrophenyl group suggest that the compound of interest may also exhibit similar crystalline properties. Additionally, spectroscopic methods such as 1H NMR, mass, and IR spectroscopy were employed to further characterize the compound .
Chemical Reactions Analysis
The first paper provides an electrochemical study of a hallucinogen with a nitrophenyl moiety, which is structurally related to 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one. The study found that the nitro group is reduced to hydroxylamine in a pH-dependent manner. This suggests that the compound of interest may also undergo similar electrochemical reactions, with the nitro group being a key functional group in such processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be partially inferred from the related compounds discussed in the papers. The electrochemical behavior indicates that the nitro group plays a significant role in the reduction process, which is both diffusion-controlled and pH-dependent. The crystalline structure and unit cell dimensions provided for the related compound suggest that 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one may also have specific crystallization patterns and dimensions when subjected to X-ray diffraction analysis .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Furan Chemistry
- Application : The compound 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol, which is structurally similar to your compound, has been studied .
- Method : The experimental procedure involved the reaction of 4,5-dimethoxy-4-nitrobenzophenone with NaBH4 in ethanol. After 15 minutes, the reaction mixture was acidified with hydrochloric acid to pH 6 .
- Results : The yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol was 70% .
-
Scientific Field: Photochemistry
- Application : Photoreactive crosslinkers and caged probes, which could potentially include your compound, are used in photochemistry .
- Method : These probes are designed to be biologically inactive until UV light–mediated photolysis releases a natural product .
- Results : Photolysis of these photoactivatable probes can be accomplished with high spatial and temporal resolution, releasing active probe at the site of interest .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Caging Technology
- Application : 4,5-Dimethoxy-2-nitrobenzyl bromide, another structurally similar compound, is used as a photolabile protecting group in caging technology to develop pro-drugs .
- Method : The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group of this compound is used to temporarily block the activity of a biologically active molecule. Upon exposure to light, the DMNB group is removed, restoring the activity of the molecule .
- Results : This technique allows for the spatial and temporal control of biological activity, which can be particularly useful in research settings .
-
Scientific Field: Furan Chemistry
- Application : The compound 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol, which is structurally similar to your compound, has been studied .
- Method : The experimental procedure involved the reaction of 4,5-dimethoxy-4-nitrobenzophenone with NaBH4 in ethanol. After 15 minutes, the reaction mixture was acidified with hydrochloric acid to pH 6 .
- Results : The yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol was 70% .
-
Scientific Field: Chemical Supply
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)4-8-5-10(16-2)11(17-3)6-9(8)12(14)15/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUAXCDPZFOSMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
